Array ( [bid] => 2495365 ) Buy 1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide | 1396860-07-3

1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide

Catalog No.
S2783791
CAS No.
1396860-07-3
M.F
C21H21FN4O2S
M. Wt
412.48
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-morpholinoph...

CAS Number

1396860-07-3

Product Name

1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide

IUPAC Name

1-(6-fluoro-1,3-benzothiazol-2-yl)-N-(4-morpholin-4-ylphenyl)azetidine-3-carboxamide

Molecular Formula

C21H21FN4O2S

Molecular Weight

412.48

InChI

InChI=1S/C21H21FN4O2S/c22-15-1-6-18-19(11-15)29-21(24-18)26-12-14(13-26)20(27)23-16-2-4-17(5-3-16)25-7-9-28-10-8-25/h1-6,11,14H,7-10,12-13H2,(H,23,27)

InChI Key

GMMKXFAPGBJXNA-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C3CN(C3)C4=NC5=C(S4)C=C(C=C5)F

solubility

not available
  • Ubiquitin Ligase Inhibition

    The benzothiazole moiety present in the molecule has some structural similarity to known ubiquitin ligase inhibitors []. Further research would be needed to determine if 1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide exhibits similar inhibitory activity.

  • Medicinal Chemistry

    The molecule contains several functional groups that are commonly used in medicinal chemistry. These groups could potentially contribute to various biological activities. In silico computational modeling could be used to explore potential interactions with biological targets.

  • Azetidine Scaffolds

    Azetidine rings are found in several biologically active molecules. Research into the impact of the various substituents on the molecule's properties and potential activity could be informative for future drug development efforts.

1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide is a synthetic compound characterized by its unique structure, which includes a benzothiazole moiety, a morpholine-substituted phenyl group, and an azetidine carboxamide. This compound is notable for its potential applications in medicinal chemistry and biological research due to its complex arrangement of functional groups that may interact with various biological targets.

  • Oxidation: This can introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: This can remove oxygen atoms or add hydrogen atoms, typically using lithium aluminum hydride or sodium borohydride as reducing agents.
  • Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents like thionyl chloride for halogenation or sodium azide for nucleophilic substitutions.

The specific products formed from these reactions depend on the reaction conditions and the reagents used, leading to a variety of functionalized derivatives.

The biological activity of 1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide is primarily linked to its interactions with specific molecular targets. The fluorinated benzothiazole ring may engage with aromatic residues in proteins, while the morpholine-substituted phenyl group enhances binding affinity through hydrogen bonding and hydrophobic interactions. The azetidine carboxamide moiety contributes to the compound's stability and solubility, facilitating its potential therapeutic effects .

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Benzothiazole Ring: The synthesis begins with the creation of the benzothiazole structure, which serves as a core component.
  • Fluorination: A fluorine atom is introduced to the benzothiazole ring.
  • Attachment of Morpholine-Substituted Phenyl Group: This step involves coupling reactions to attach the morpholine group.
  • Formation of Azetidine Carboxamide: Finally, the azetidine ring is formed, incorporating the carboxamide functionality.

These steps often require specific reagents and catalysts to facilitate bond formation under controlled conditions.

1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide has several applications:

  • Chemistry: It serves as a building block for synthesizing more complex molecules.
  • Biology: It may act as a probe or ligand in biochemical assays.
  • Medicine: Its structure suggests potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
  • Industry: It can be utilized in developing new materials with unique properties such as fluorescence or conductivity .

Interaction studies focus on how this compound binds to various biological targets. The mechanism of action involves its interaction with specific proteins or enzymes, which can lead to modulation of biological pathways. Understanding these interactions can provide insights into its therapeutic potential and guide further development in drug design .

Several compounds share structural similarities with 1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide. Below are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-(6-Fluorobenzo[d]thiazol-2-yl) hydrazineContains a hydrazine group instead of an azetidinePotential for different reactivity due to hydrazine functionality
1-(6-Fluorobenzo[d]thiazol-2-yl) azetidin-3-yl benzofuran-2-carboxylateIncludes a benzofuran moietyVariations in biological activity due to different substituents
1-[4-[3-[4-(1H-benzimidazole-2-carbonyl)phenoxy]pyrazin-2-yl]azetidin-1-yl]ethanoneIncorporates a benzimidazole structureDifferent target interactions due to the presence of nitrogen heterocycles

These compounds highlight the diversity within the class of benzothiazole derivatives while showcasing the unique characteristics of 1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide, particularly its potential applications in drug discovery and material science .

XLogP3

3.3

Dates

Last modified: 08-17-2023

Explore Compound Types